molecular formula C17H17N3O3 B2551761 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 1209935-65-8

2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Cat. No. B2551761
CAS RN: 1209935-65-8
M. Wt: 311.341
InChI Key: NRARMANLBVSFQK-UHFFFAOYSA-N
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Description

The compound , 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives are known for their various pharmacological activities and are of interest in medicinal chemistry due to their structural similarity to natural pyridine nucleotides.

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves reactions that construct the isoxazole ring or modify it through functionalization. For instance, the reaction of 3,5-dimethylisoxazole with Scruff bases can yield 3-methyl-5-(2-aminoalkyl)isoxazole derivatives using sodium amide in liquid ammonia . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as N-alkylation or cyclocondensation reactions, to obtain the desired acetamide derivative.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the compound's chemical and biological properties. For example, the introduction of a phenyl group can enhance the compound's lipophilicity, potentially affecting its pharmacokinetic profile . The structure of related compounds is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including N-alkylation, which can lead to deamination as seen in the synthesis of 3-methyl-5-styrylisoxazole . Additionally, the presence of reactive groups such as chloromethyl or amino groups in the molecule can facilitate further functionalization, leading to a diverse range of substituted isoxazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. For example, the presence of a chloromethyl group can make the compound a useful precursor for further chemical modifications . The specific properties of this compound would need to be determined experimentally, but it can be inferred that the compound may exhibit properties suitable for biological activity, given the known activities of similar structures.

Relevant Case Studies

While the provided papers do not detail case studies directly related to the compound , they do offer insights into the biological evaluation of similar compounds. For instance, thiazole derivatives have been studied for their anticancer activity, with some showing selective cytotoxicity against cancer cell lines . These studies highlight the potential of isoxazole derivatives in drug discovery and the importance of evaluating their biological activities in vitro and in vivo.

Scientific Research Applications

Isoxazole Derivatives in Pharmacology

Isoxazole derivatives have shown a wide range of pharmacological activities. Studies have explored these compounds for their potential in neuroprotection, as well as their roles as ligands for excitatory amino acid (EAA) receptors, suggesting their utility in designing novel therapeutic agents. For example, certain isoxazole amino acids have been developed as selective antagonists at non-NMDA excitatory amino acid receptors, showcasing their potential in neuroprotective strategies (Krogsgaard‐Larsen et al., 1991).

Anticancer Properties

Some derivatives have been synthesized and evaluated for their anticancer activity. The structural modifications in isoxazole-based compounds have been explored to enhance their selectivity and effectiveness against various cancer cell lines. This research indicates the compound's relevance in the development of new anticancer agents (Evren et al., 2019).

Synthesis and Characterization

The synthesis of various isoxazole derivatives, including those with acetamide groups, has been a topic of interest due to their promising chemical and biological properties. Research in this area focuses on developing efficient synthetic routes and characterizing the resulting compounds, which can serve as precursors for further pharmacological studies. Such research underpins the broader applications of these compounds in medicinal chemistry and drug development (Kashima et al., 1976).

Radioligand Development for PET Imaging

Isoxazole derivatives have been utilized in the development of selective radioligands for positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa). This application demonstrates the compound's potential in biomedical imaging and neuroscience research (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Activities

The chemical framework of isoxazole and acetamide derivatives has also been explored for antimicrobial and anti-inflammatory activities. Synthesis and biological evaluation of these compounds have shown promising results, suggesting their potential use in treating infections and inflammation (Nikalje et al., 2015).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-15(12(2)22-19-11)9-17(21)18-10-14-8-16(23-20-14)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRARMANLBVSFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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